molecular formula C12H10N2S B066042 5-(Pyrrol-1-yl)-2-methylbenzothiazole CAS No. 174079-72-2

5-(Pyrrol-1-yl)-2-methylbenzothiazole

Cat. No. B066042
M. Wt: 214.29 g/mol
InChI Key: FBMZDTXZLFXEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrol-1-yl)-2-methylbenzothiazole, also known as PBTZ169, is a potent antimycobacterial agent. It has been extensively studied for its potential use in treating tuberculosis. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new tuberculosis drugs.

Mechanism Of Action

The exact mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of mycobacterial cell wall components. It also disrupts the proton motive force, which is essential for the survival of the bacteria.

Biochemical And Physiological Effects

5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have a low toxicity profile in both in vitro and in vivo studies. It does not appear to have any significant effects on normal human cells. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is its potent antimycobacterial activity. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is a major advantage in the development of new tuberculosis drugs. However, the synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratories.

Future Directions

There are several potential future directions for the study of 5-(Pyrrol-1-yl)-2-methylbenzothiazole. One area of research is the development of new tuberculosis drugs that incorporate 5-(Pyrrol-1-yl)-2-methylbenzothiazole as a key component. Another area of research is the study of the mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may lead to the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may have implications for its use in the treatment of other diseases.

Scientific Research Applications

5-(Pyrrol-1-yl)-2-methylbenzothiazole has been extensively studied for its potential use in treating tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have synergistic effects when used in combination with other tuberculosis drugs.

properties

CAS RN

174079-72-2

Product Name

5-(Pyrrol-1-yl)-2-methylbenzothiazole

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-methyl-5-pyrrol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3

InChI Key

FBMZDTXZLFXEBP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3

synonyms

Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-methylbenzothiazole (30.0 g, 0.203 mol) and 2,5-dimethoxytetrahydrofuran (27.0 g, 0.204 mol) were combined with 90 mL of acetic acid and the solution was heated at reflux for 1 hr. The mixture was evaporated to a dark slurry and purified by column chromatography. This afforded 16.3 g (39% yield) of product, m.p. 91-96° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
39%

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